Thiocolchicoside
Übersicht
Beschreibung
Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside originating from the seeds of the Gloriosa superba flower . It is primarily used as a muscle relaxant with anti-inflammatory and analgesic properties . This compound is known for its efficacy in treating muscle spasms and contractures associated with various musculoskeletal conditions .
Wissenschaftliche Forschungsanwendungen
Thiocolchicoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an Gamma-Aminobuttersäure-A (GABA-A)-Rezeptoren . Diese Bindung aktiviert die GABA-inhibitorischen Pfade, was zu einer Muskelentspannung führt . Zusätzlich wirkt this compound als kompetitiver Antagonist von Glycinrezeptoren, was zu seinen muskelrelaxierenden Eigenschaften beiträgt .
Wirkmechanismus
Target of Action
Thiocolchicoside, a semi-synthetic derivative of colchicoside, has a selective affinity for gamma-aminobutyric acid (GABA) receptors and glycine receptors . These receptors play a crucial role in regulating neuronal excitability .
Mode of Action
This compound acts on muscular contractures by activating the GABAergic inhibitory pathways . It is believed to act via antagonism of nicotinic acetylcholine receptors (nAchRs). It also is a competitive antagonist of gabaa and glycine receptors . This interaction with its targets leads to its potent muscle relaxant, anti-inflammatory, and analgesic effects .
Biochemical Pathways
This compound’s mode of action includes modulation of chemokine and prostanoid production and inhibition of neutrophil and endothelial cell adhesion molecules . This interferes with the initiation and amplification of joint inflammation . In cancer cells, this compound has been shown to exhibit anticancer effects through the downregulation of the NF-κB pathway and its regulated gene products linked to inflammation and cancer .
Pharmacokinetics
This compound has a bioavailability of 25% . It has an elimination half-life of 5-6 hours , indicating a moderate distribution . The drug is mainly eliminated extrarenally (75% of the total body clearance) .
Result of Action
This compound’s action results in reduced muscle spasms and promoted muscle relaxation . It also inhibits cell proliferation of various cancer cell lines . In addition, it has been found to stabilize protein function or restore it as a tumor suppressor .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the European Medical Association (EMA) has mandated that the use of this compound-containing medicines by mouth or injection should be restricted across the European Union (EU) . This is due to experimental evidence suggesting that this compound was metabolized into M2 or SL59.0955, that has the propensity to damage dividing cells, resulting in aneuploidy (an abnormal number or arrangement of chromosomes) .
Biochemische Analyse
Biochemical Properties
Thiocolchicoside acts on muscular contractures by activating the GABA inhibitory pathways because it has a selective and potent affinity for g-amino butyric acid A (GABA-A) receptors, thereby behaving as a potent muscle relaxant .
Cellular Effects
The main inhibitory neurotransmitter in the human cortex is Gamma-amino butyric acid (GABA). GABAergic neurons are involved in the anesthetics, myorelaxation, sedation, also in the treatment of anxiolytic . This compound can modulate heart rate and blood pressure .
Molecular Mechanism
This compound acts as a muscle relaxant because it has an affinity for the inhibitory glycine receptors i.e., glycomimetic and GABA mimetic activity . Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator .
Temporal Effects in Laboratory Settings
The apparent half-life of this compound is 1.5 hours, and the plasma clearance is 19.2 L/h after IM administration . Total radioactivity is mainly excreted in feces (79%) while urinary excretion represents only 20% in oral administration .
Metabolic Pathways
This compound is first metabolized in the body . The specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are not mentioned in the available literature.
Transport and Distribution
After an IM administration of 8 mg, the apparent volume of distribution of this compound is estimated around 42.7 L . The specific transporters or binding proteins that this compound interacts with are not mentioned in the available literature.
Vorbereitungsmethoden
Thiocolchicoside is synthesized from colchicine through a series of chemical reactions. The process involves the regioselective demethylation and glucosylation of colchicine . The industrial production of this compound often employs biotransformation techniques using specific strains of Bacillus megaterium to achieve high selectivity and efficiency . This method is preferred over traditional chemical approaches due to its eco-friendliness and reduced use of toxic reagents .
Analyse Chemischer Reaktionen
Thiocolchicoside durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen im this compound-Molekül verändern.
Reduktion: Wird verwendet, um den Oxidationszustand bestimmter Atome innerhalb der Verbindung zu verändern.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und andere Nucleophile.
Hydrolyse: Diese Reaktion zerlegt this compound unter sauren oder basischen Bedingungen in seine Bestandteile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Hydrolyse demethylierte Derivate von this compound liefern .
Vergleich Mit ähnlichen Verbindungen
Thiocolchicoside ist im Vergleich zu anderen Muskelrelaxantien einzigartig, da es über einen dualen Wirkmechanismus verfügt, der sowohl GABA-A- als auch Glycinrezeptoren beinhaltet . Ähnliche Verbindungen umfassen:
Colchicin: Die Stammverbindung, von der this compound abgeleitet ist.
Thiocolchicin: Ein weiteres Derivat von Colchicin, aber ohne die Glukosylierung, die in this compound vorhanden ist.
Tolperison: Ein Muskelrelaxans mit einem anderen Wirkmechanismus, das hauptsächlich auf das zentrale Nervensystem wirkt.
Die einzigartige Kombination von entzündungshemmenden, analgetischen und muskelrelaxierenden Eigenschaften von this compound macht es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen .
Eigenschaften
IUPAC Name |
N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAKWQJCITZNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859506 | |
Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602-41-5 | |
Record name | Thiocolchicoside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thiocolchicoside?
A1: this compound exhibits its muscle relaxant effects through a selective affinity for gamma-aminobutyric acid (GABA) receptors. By activating GABA-nergic inhibitory pathways, it effectively reduces muscular contracture. []
Q2: Does this compound have any other notable pharmacological activities?
A2: Research indicates that this compound possesses anti-inflammatory and analgesic properties. It achieves this by inhibiting the NF-κB pathway, a key regulator of inflammation and tumorigenesis. This inhibition leads to a downstream reduction in NF-κB-regulated gene products associated with inflammation and cancer. []
Q3: How does this compound affect cell survival and proliferation?
A3: Studies have shown that this compound induces apoptosis (programmed cell death) in various cancer cell lines. This is evidenced by caspase-3 and poly(ADP-ribose) polymerase cleavage. Additionally, it suppresses the expression of cell survival proteins such as Bcl-2, XIAP, MCL-1, bcl-xL, cIAP-1, cIAP-2, and cFLIP. Furthermore, this compound blocks cell proliferation biomarkers like c-MYC and inhibits the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol. []
Q5: Which spectroscopic techniques are commonly used to characterize this compound?
A5: Researchers often employ a combination of spectroscopic methods to analyze this compound. This includes UV-Vis spectrophotometry, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques help determine the drug's identity, purity, and structural characteristics. [, , ]
Q6: What is the stability profile of this compound under various storage conditions?
A6: this compound exhibits varying stability depending on the environmental conditions. Studies have explored its degradation pathways under acidic, alkaline, oxidative, neutral, dry heat, and photolytic conditions. For instance, degradation was observed to be highest in 3.0 N hydrochloric acid (HCl) at 80°C and in 1.0 N sodium hydroxide (NaOH) at 60°C. [, ]
Q7: What formulation strategies are being investigated to enhance this compound's stability, solubility, or bioavailability?
A7: Researchers are exploring various approaches to improve the delivery and effectiveness of this compound. These include incorporating absorption enhancers in solid dosage forms, developing solid lipid nanoparticles (SLNs), and formulating topical gels using different polymers like carbapol, HPMC, and sodium carboxymethyl cellulose (Na CMC). [, , ]
Q8: What is known about the pharmacokinetics of this compound after intramuscular administration?
A8: Following intramuscular administration, this compound exhibits a terminal half-life of approximately 2.7-2.8 hours. When administered twice daily for seven days, steady-state serum concentrations are achieved. While moderate time-related alterations in pharmacokinetic parameters, like clearance, might occur, dosage adjustments are generally not required. []
Q9: How does the binding of this compound to human serum proteins compare to colchicine?
A9: this compound demonstrates a lower binding affinity to human serum proteins (12.8%) compared to colchicine (38.9%). Both drugs primarily bind to albumin. This difference in binding characteristics suggests a lower likelihood of this compound being involved in pharmacokinetic drug interactions through binding displacement. []
Q10: What in vitro models have been used to study the anticancer activity of this compound?
A10: Researchers have investigated the anticancer potential of this compound using various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast cancer, colon cancer, and kidney cancer cells. These in vitro studies have revealed its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of key proteins involved in cell survival and proliferation. []
Q11: Are there any animal models used to evaluate the efficacy of this compound for muscle spasm or pain relief?
A11: Yes, various animal models have been employed to assess the analgesic effects of this compound. These include the formalin test and writhing test in mice, as well as the radiant heat method in rats. These models have demonstrated that this compound, alone or in combination with other analgesics like ketoprofen, exhibits significant pain-relieving properties. []
Q12: What analytical methods are commonly used for the quantification of this compound in pharmaceutical formulations?
A12: Several analytical techniques have been developed and validated for the quantification of this compound in both bulk drug and pharmaceutical formulations. These include:
Q13: What are the critical parameters considered during the validation of analytical methods for this compound?
A13: The validation of analytical methods for this compound is crucial to ensure the accuracy, precision, and reliability of the results. Key validation parameters typically evaluated include:
Q14: What are the known adverse effects associated with this compound?
A14: While generally considered safe for short-term use, this compound has been associated with certain adverse effects. These can include drowsiness, nausea, epigastric pain, and in rare cases, allergic reactions. Its structural similarity to colchicine raises concerns about potential long-term toxicities, such as liver injury, pancreatitis, blood cell disorders, and reproductive effects. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.